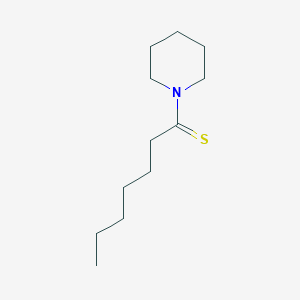

1-Piperidin-1-ylheptane-1-thione

Description

Properties

CAS No. |

128781-34-0 |

|---|---|

Molecular Formula |

C12H23NS |

Molecular Weight |

213.38 g/mol |

IUPAC Name |

1-piperidin-1-ylheptane-1-thione |

InChI |

InChI=1S/C12H23NS/c1-2-3-4-6-9-12(14)13-10-7-5-8-11-13/h2-11H2,1H3 |

InChI Key |

GVKWFBBVTCVZSF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=S)N1CCCCC1 |

Canonical SMILES |

CCCCCCC(=S)N1CCCCC1 |

Synonyms |

Piperidine, 1-(1-thioxoheptyl)- (9CI) |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of 1 Piperidin 1 Ylheptane 1 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 1-Piperidin-1-ylheptane-1-thione, the proton signals would be expected in distinct regions of the spectrum, reflecting the different chemical environments of the piperidine (B6355638) ring and the heptanoyl chain.

The protons on the piperidine ring adjacent to the nitrogen atom (α-protons) would appear as a broad multiplet due to restricted rotation around the C-N bond, a common feature in amides and thioamides. The remaining piperidine protons (β- and γ-protons) would resonate further upfield. The protons of the heptanoyl chain would exhibit characteristic splitting patterns. For instance, the α-methylene protons to the thiocarbonyl group would be deshielded and appear as a triplet. The terminal methyl group would appear as a triplet at the most upfield position of the chain's signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine α-H | 3.6 - 3.8 | Broad multiplet |

| Piperidine β, γ-H | 1.5 - 1.8 | Multiplet |

| Heptanoyl α-CH₂ | 2.8 - 3.0 | Triplet |

| Heptanoyl β-CH₂ | 1.6 - 1.8 | Multiplet |

| Heptanoyl γ, δ, ε-CH₂ | 1.2 - 1.4 | Multiplet |

| Heptanoyl ζ-CH₃ | 0.8 - 1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The most downfield signal in the ¹³C NMR spectrum of this compound would be the thiocarbonyl carbon (C=S) due to its significant deshielding, typically appearing in the range of 200-210 ppm.

The carbon atoms of the piperidine ring would show distinct signals, with the α-carbons adjacent to the nitrogen appearing more downfield than the β- and γ-carbons. The carbons of the heptanoyl chain would have chemical shifts characteristic of a saturated alkyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 205.0 |

| Piperidine α-C | 48.0 |

| Piperidine β-C | 26.5 |

| Piperidine γ-C | 24.5 |

| Heptanoyl α-C | 45.0 |

| Heptanoyl β-C | 31.5 |

| Heptanoyl γ-C | 29.0 |

| Heptanoyl δ-C | 28.8 |

| Heptanoyl ε-C | 22.5 |

| Heptanoyl ζ-C | 14.0 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms. slideshare.netresearchgate.net Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection, allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on their attached proton's chemical shift. slideshare.netscholars.direct

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). slideshare.netresearchgate.net This is crucial for establishing the connectivity across quaternary carbons (like the thiocarbonyl carbon) and for linking different fragments of the molecule. For instance, a correlation between the α-protons of the piperidine ring and the thiocarbonyl carbon would confirm the N-acyl linkage. Similarly, correlations between the α-methylene protons of the heptanoyl chain and the thiocarbonyl carbon would establish the structure of the thioamide. slideshare.netrsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₂₃NS), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z (Hypothetical) | Elemental Composition |

| [M+H]⁺ | 214.1624 | 214.1622 | C₁₂H₂₄NS⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. docbrown.info This is particularly useful for the analysis of complex mixtures or for assessing the purity of a synthesized compound. docbrown.info

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on the GC column. The eluted compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For N-acylpiperidines, characteristic fragmentation pathways include the loss of the alkyl chain and cleavage of the piperidine ring. scholars.direct For instance, a prominent fragment would likely correspond to the piperidinyl-thiocarbonyl cation.

Table 4: Predicted Key Fragmentation Ions in the EI-MS of this compound (Predicted data based on fragmentation patterns of similar compounds)

| m/z | Proposed Fragment |

| 213 | [M]⁺ |

| 114 | [M - C₇H₁₅]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent parts: the piperidine ring, the heptyl chain, and the thioamide group.

The most indicative absorption for this class of compounds is the C=S stretching vibration. In N,N-disubstituted thioamides, this band typically appears in the region of 1250-1050 cm⁻¹. For this compound, this vibration is expected to be a strong band, confirming the presence of the thiocarbonyl group. For instance, studies on the thionation of related acridinone (B8587238) systems have identified the C=S stretching vibration at approximately 1226 cm⁻¹.

The C-N stretching vibration of the tertiary thioamide is another key diagnostic band, generally observed in the 1550-1480 cm⁻¹ range. This band arises from the partial double bond character of the C-N bond due to resonance. The spectrum also displays characteristic absorptions for the piperidine and heptyl moieties. The C-H stretching vibrations of the methylene (B1212753) groups in both the piperidine ring and the heptyl chain are expected to appear as strong bands in the 2960-2850 cm⁻¹ region. Furthermore, C-H bending vibrations for the CH₂ groups are anticipated around 1470-1450 cm⁻¹.

A detailed assignment of the principal vibrational frequencies for this compound, based on data from analogous structures, is presented in the interactive table below.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2925 | Strong | Asymmetric C-H Stretch | -CH₂- (Heptyl & Piperidine) |

| ~2855 | Strong | Symmetric C-H Stretch | -CH₂- (Heptyl & Piperidine) |

| ~1495 | Medium-Strong | C-N Stretch (Thioamide) | N-C=S |

| ~1450 | Medium | CH₂ Scissoring | -CH₂- (Heptyl & Piperidine) |

| ~1230 | Strong | C=S Stretch | C=S |

Other Spectroscopic Techniques for Complementary Data Acquisition (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions associated with the thioamide chromophore.

Thioamides typically exhibit two characteristic absorption bands in their UV-Vis spectra. The first is a high-intensity band corresponding to a π → π* transition, generally observed in the range of 260-280 nm. The second is a lower intensity band at a longer wavelength, typically between 330-400 nm, which is attributed to the n → π* transition of the non-bonding electrons on the sulfur atom to the π* anti-bonding orbital of the C=S bond. The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the thioamide group. For this compound, the electron-donating piperidine nitrogen atom is expected to influence the energy of these transitions.

The expected electronic transitions for this compound are summarized in the interactive table below, based on general data for N,N-disubstituted thioamides.

Interactive Data Table: Electronic Transitions of this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~270 | High (~10,000) |

| n → π | ~350 | Low (~100) |

Reaction Mechanisms and Chemical Transformations of 1 Piperidin 1 Ylheptane 1 Thione

Mechanistic Insights into the Reactivity of the Thione Moiety

The thioamide functional group is a critical determinant of the reactivity of 1-Piperidin-1-ylheptane-1-thione. Unlike its amide analogue, the thioamide group exhibits distinct electronic and steric properties that influence its chemical behavior. Thioamides are generally more reactive than amides toward both nucleophiles and electrophiles. nih.gov The carbon-sulfur double bond (C=S) is weaker and longer than a carbon-oxygen double bond (C=O), making it more susceptible to chemical attack. nih.gov

The reactivity of the thione moiety is characterized by several key mechanistic pathways:

Electrophilic Attack at Sulfur: The sulfur atom, with its lone pairs of electrons, is a soft nucleophile and readily reacts with soft electrophiles. Alkyl halides, for instance, can alkylate the sulfur atom to form a thioimidate salt. This S-alkylation is a common transformation for thioamides. wikipedia.org

Nucleophilic Attack at Carbon: The carbon atom of the C=S group is electrophilic and can be attacked by strong nucleophiles. This can lead to the displacement of the piperidine (B6355638) group or other substituents. wikipedia.org

Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides, often in the presence of metal salts like those of mercury or silver, which act as sulfur scavengers. wikipedia.orgrsc.org

Oxidation: The sulfur atom can be oxidized. Mild oxidation may produce a quasi-sulfine, while stronger oxidizing agents can lead to the formation of the corresponding amide. wikipedia.org In some bacterial degradation pathways, thioamides undergo sequential oxygenation at the sulfur atom, leading to the formation of thioamide S-oxides and S,S-dioxides. nih.govethz.ch

Reduction: The C=S group can be reduced to a methylene (B1212753) group (CH₂) using reagents like Raney nickel. However, this reaction is often stoichiometric with respect to the nickel, as the sulfur poisons the catalyst. wikipedia.org

| Reaction Type | Reagent/Condition | Product Type | Reference |

| S-Alkylation | Alkyl Halide | Thioimidate Salt | wikipedia.org |

| Hydrolysis | H₂O, Metal Salt (e.g., Hg(OAc)₂) | Amide | wikipedia.orgrsc.org |

| Oxidation | Oxidizing Agent | Amide or Sulfine | wikipedia.orgnih.gov |

| Reduction | Raney Nickel | Amine | wikipedia.org |

Transformations Involving the Piperidine Nitrogen Atom

The piperidine nitrogen atom in this compound is a tertiary amine and, as such, is a site of potential chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent thiocarbonyl group, which reduces its basicity and nucleophilicity compared to a simple N-alkylpiperidine.

Key transformations involving the piperidine nitrogen include:

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt, although this may be less favorable than S-alkylation of the thione moiety due to the electronic effects of the thiocarbonyl group.

Role in Directing Group Chemistry: The entire N-acylpiperidine moiety (in this case, a thioacylpiperidine) can act as a directing group in transition-metal-catalyzed C-H functionalization reactions of the piperidine ring itself. nih.gov

| Transformation | Typical Reagents | Resulting Functional Group | Reference |

| N-Oxidation | H₂O₂, Peroxy acids | N-Oxide | General Knowledge |

| Quaternization | Alkyl Halides | Quaternary Ammonium Salt | rsc.org |

| C-H Functionalization | Transition Metal Catalysts | Substituted Piperidine | nih.gov |

Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions

While specific studies on this compound are unavailable, the regioselectivity and stereoselectivity of reactions involving analogous thioamides and piperidine derivatives have been documented.

Regioselectivity: In reactions with electrophiles, a key regioselective question is whether the reaction occurs at the sulfur atom of the thione or the nitrogen atom of the piperidine. Generally, soft electrophiles will preferentially attack the soft sulfur atom, while hard electrophiles might favor the harder nitrogen atom. In transition-metal-catalyzed reactions, the thioamide group can direct C-H activation to specific positions on an aromatic ring if one were present on the heptyl chain or in place of it. acs.org

Stereoselectivity: For reactions that introduce a new chiral center, the existing stereochemistry of the molecule can influence the outcome. For example, if the heptyl chain contained a chiral center, it could direct the stereoselective functionalization of the piperidine ring. The piperidine ring itself exists in a chair conformation, and axial versus equatorial attack of reagents can lead to different stereoisomers. The synthesis of substituted piperidines can be achieved with high stereoselectivity through various methods, including asymmetric cyclization and catalytic hydrogenation. nih.govresearchgate.net Axially chiral thioamides have been used to control stereochemistry in reactions like the Claisen rearrangement. nih.gov

Mechanisms of Degradation and Side Reaction Pathways

The degradation of this compound is likely to proceed through pathways common to other thioamides.

Oxidative Degradation: As mentioned, oxidation is a primary degradation pathway. In biological or environmental systems, enzymatic oxidation of the sulfur atom can initiate degradation, potentially leading to the formation of the corresponding amide and ultimately to the cleavage of the molecule. nih.govethz.ch The process can generate reactive intermediates and sulfur-containing byproducts like sulfites. nih.gov

Hydrolytic Degradation: Although thioamides are more resistant to hydrolysis than amides under certain conditions, prolonged exposure to aqueous acidic or basic environments can lead to hydrolysis to heptanoic acid and piperidine. nih.gov The presence of certain metal ions can catalyze this degradation. rsc.org

Acid-Catalyzed Side Reactions: In strongly acidic conditions, such as those used in peptide synthesis, thioamides can be susceptible to side reactions. Protonation of the sulfur atom can activate the molecule for nucleophilic attack, potentially leading to cleavage of the C-N bond or epimerization at an adjacent carbon if one were chiral. nih.gov

Theoretical and Computational Investigations of 1 Piperidin 1 Ylheptane 1 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 1-Piperidin-1-ylheptane-1-thione at the atomic and electronic levels. By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electron distribution and energy levels, which are fundamental to understanding its reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com

For thioamides like this compound, the HOMO is typically associated with the lone pair electrons on the sulfur and nitrogen atoms, as well as the π-system of the thiocarbonyl group. The LUMO is generally the π* antibonding orbital of the C=S bond. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com In related thioamide systems, the introduction of electron-donating or electron-withdrawing groups can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. bohrium.com It has been noted that the π* orbital of a thioamide is lower in energy compared to that of an amide, which can lead to stronger n→π* interactions. nih.gov

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis Data

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. |

Note: Specific energy values for this compound require dedicated computational studies.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential (ESP) surface maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. proteopedia.org

In this compound, the ESP map would be expected to show a region of negative potential (typically colored red) around the sulfur atom of the thiocarbonyl group, indicating its nucleophilic character. The nitrogen atom of the piperidine (B6355638) ring would also exhibit some negative potential. Conversely, the carbon atom of the thiocarbonyl group and the hydrogen atoms attached to the piperidine and heptyl groups would likely show positive potential (colored blue), indicating their electrophilic nature. The ESP map is invaluable for predicting how the molecule will interact with other polar molecules, ions, and biological receptors. libretexts.orgresearchgate.net The distribution of electrostatic potential can significantly influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. proteopedia.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

For a molecule with a flexible heptyl chain and a piperidine ring, numerous conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify the most stable or low-energy conformations. This is crucial for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the molecule's conformation. Furthermore, MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between this compound and surrounding molecules. researchgate.net In the context of drug design, MD simulations can be used to assess the stability of a ligand-receptor complex over time. nih.gov

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net The process involves placing the ligand (the small molecule) into the binding site of the receptor and calculating a score that represents the binding affinity. nih.gov

Given the structural features of this compound, which includes a polar thioamide group and a nonpolar heptyl chain, it could potentially interact with a variety of biological targets. For instance, the thioamide group could form hydrogen bonds with amino acid residues in a receptor's active site, while the heptyl chain could engage in hydrophobic interactions. nih.gov Docking studies could help identify potential biological targets for this compound and provide a structural basis for its observed biological activities, if any. The results of docking studies, often presented as a binding score and a visual representation of the binding pose, can guide the design of more potent and selective analogs. nih.govpolyu.edu.hk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the biological activity of new, untested compounds based solely on their structural features. elsevierpure.com

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.netresearchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

A robust QSAR model can be a valuable tool for lead optimization in drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. nih.govnih.gov

Biological Activity Mechanisms and Structure Activity Relationships Sar of 1 Piperidin 1 Ylheptane 1 Thione Analogues

Enzyme Inhibition Profiles and Mechanistic Studies

Piperidine (B6355638) analogues have been identified as potent inhibitors of several key enzymes implicated in various diseases. The structural versatility of the piperidine ring allows for modifications that can be tailored to target the active sites of specific enzymes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. rsc.orgnih.gov

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for their anti-AChE activity. nih.gov Structure-activity relationship studies revealed that the basicity of the piperidine nitrogen atom is critical for inhibitory activity. For instance, the N-benzoylpiperidine derivative was found to be almost inactive. nih.gov A significant increase in potency was observed when a bulky moiety was introduced at the para position of the benzamide (B126) group. Furthermore, the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced activity. nih.gov Notably, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as one of the most potent AChE inhibitors with an IC50 value of 0.56 nM and demonstrated over 18,000-fold selectivity for AChE over BuChE. nih.gov

In another study, piperidine-3-carbohydrazide-hydrazone derivatives were designed as cholinesterase inhibitors. nih.gov Compounds with phenylethyl, phenylpropyl, and phenylbutyl substituents on the piperidine nitrogen exhibited moderate to good inhibitory activity against both AChE and BuChE. Specifically, compound 3g was the most potent against AChE (IC50 = 4.32 µM), while compound 3j was most effective against BuChE (IC50 = 1.27 µM). nih.gov

The development of benzothiazole–piperazine (B1678402) hybrids has also yielded promising results. These compounds were found to be potential and selective inhibitors of AChE over BuChE. rsc.org The basic piperidine moiety is considered an essential pharmacophoric element for interacting with the AChE active site. rsc.org

| Compound Class | Target Enzyme | Key SAR Findings | Potent Examples (IC50) |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | AChE | Basicity of piperidine nitrogen is crucial; bulky para-substituents on benzamide and N-alkylation/arylation of benzamide enhance activity. nih.gov | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (0.56 nM for AChE) nih.gov |

| Piperidine-3-carbohydrazide-hydrazones | AChE, BuChE | Substituents on piperidine nitrogen influence activity and selectivity. nih.gov | Compound 3g (AChE: 4.32 µM), Compound 3j (BuChE: 1.27 µM) nih.gov |

| Benzothiazole–piperazine hybrids | AChE | The piperazine linker and substituents on the terminal phenyl ring are important for activity. | Compound 12 (AChE: 2.31 μM) rsc.org |

Alpha-Glucosidase Inhibition Pathways

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an effective approach for managing type 2 diabetes. The structural similarity of some piperidine derivatives to nojirimycin, a natural alpha-glucosidase inhibitor, has spurred research in this area. nih.govwho.int

Several hydroxylated piperidine analogues have been synthesized and shown to possess significant alpha-glucosidase inhibitory activity. nih.govwho.int Two such analogues demonstrated excellent activity with 87.4% and 54.7% inhibition. nih.gov The structure-activity relationship suggests that the presence of a carbonyl group on the piperidine nitrogen is important for the inhibitory action. who.int

Furthermore, a series of dihydrofuro[3,2-b]piperidine derivatives synthesized from D- and L-arabinose showed potent α-glucosidase inhibition. mdpi.com Compounds with N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups exhibited excellent inhibitory effects. mdpi.com For example, compound 32 (IC50 = 0.07 μM) and compound 28 (IC50 = 0.5 μM) were significantly more potent than the standard drug, acarbose. mdpi.com

| Compound Class | Key SAR Findings | Potent Examples (IC50) |

| Hydroxylated piperidine analogues | Carbonyl group on piperidine nitrogen is important for activity. who.int | Analogue I (87.4% inhibition), Analogue IV (54.7% inhibition) nih.gov |

| Dihydrofuro[3,2-b]piperidine derivatives | N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups are key for high potency. mdpi.com | Compound 32 (0.07 μM), Compound 28 (0.5 μM) mdpi.com |

Inhibition of Other Enzyme Systems

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. A variety of N-substituted piperidines have been synthesized and evaluated as urease inhibitors, with IC50 values ranging from 31.97 to 254 µM. nih.govresearchgate.net The size and electronic properties (electron-donating or -withdrawing) of the substituents on the nitrogen atom were found to influence the inhibitory activity. nih.gov More recent studies on pyridylpiperazine derivatives have identified compounds with potent urease inhibition, with IC50 values as low as 2.0 µM, which is more potent than the standard inhibitor thiourea. bohrium.comfrontiersin.org

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Piperine (B192125), a natural product containing a piperidine moiety, and its derivatives have been shown to inhibit LOX. nih.gov The IC50 values for piperine, piperonylic acid, piperic acid, and piperonal (B3395001) were 85.79, 43.065, 45.17, and 50.78 μM, respectively. nih.gov This suggests that derivatives of piperine may have greater medicinal potential than piperine itself in certain applications. nih.gov Novel piperidine pyrimidine (B1678525) cinnamic acid amides have also been designed as lipoxygenase inhibitors, with some compounds showing promising activity. nih.gov

PRMT5 is an enzyme that plays a role in various cellular processes and has emerged as a potential target for cancer therapy. nih.govacs.orgsci-hub.senih.gov The replacement of a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety with a piperidine group in a known PRMT5 inhibitor led to a significant decrease in inhibitory activity, highlighting the structural sensitivity of this interaction. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis is crucial for understanding the mechanism of enzyme inhibition. For a series of piperidine-3-carbohydrazide-hydrazone derivatives that inhibit cholinesterases, kinetic studies revealed a mixed-type inhibition mechanism for the most active compounds. nih.gov In the context of urease inhibition by pyridylpiperazine derivatives, in silico analysis showed favorable interactions of the potent inhibitors with the active site of the enzyme. bohrium.comfrontiersin.org The enzymatic kinetic resolution of piperidine atropisomers has also been investigated, demonstrating the utility of enzymes in separating enantiomers of piperidine-containing compounds. nih.gov

Antimicrobial Action Mechanisms

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Novel aminopiperidine derivatives have been synthesized and shown to have remarkable antimicrobial properties against resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov These compounds act as inhibitors of peptide deformylase (PDF), a crucial bacterial enzyme. nih.gov

In another study, piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.comresearchgate.net The results indicated that these compounds were active against both types of bacteria. researchgate.netbiointerfaceresearch.comresearchgate.net Similarly, a series of sulfonamide derivatives containing a piperidine moiety exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo), a Gram-negative bacterium. nih.gov The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov

The antimicrobial activity of piperidine-based sulfobetaines has also been investigated against a panel of microorganisms. nih.gov These compounds showed higher activity against Gram-positive bacteria (S. aureus and Bacillus subtilis) than Gram-negative bacteria (E. coli and Pseudomonas aeruginosa). nih.gov

A study on piperidine derivatives synthesized from 1,2,3,5-tetrahalogeno benzenes showed that some of these compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae with MIC values ranging from 32 to 512 µg/ml. nih.gov

| Compound Class | Target Bacteria | Key SAR/Mechanistic Findings | MIC/Activity Data |

| Aminopiperidine derivatives | Gram-positive (MRSA, VRE, PRSP) | Inhibit peptide deformylase (PDF). nih.gov | Showed remarkable antimicrobial properties. nih.gov |

| Sulfonamide piperidine derivatives | Gram-negative (Xoo) | Disrupt cell membrane integrity. nih.gov | Compound C4 showed most potent activity. nih.gov |

| Piperidine-based sulfobetaines | Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa) | More active against Gram-positive bacteria. nih.gov | Significant zones of inhibition observed. nih.gov |

| Dihalogenobenzene-derived piperidines | Gram-positive and Gram-negative | Activity dependent on the specific substitution pattern. nih.gov | MIC values of 32-512 µg/ml. nih.gov |

Antifungal Activity and Modes of Action

Analogues of 1-piperidin-1-ylheptane-1-thione, particularly those incorporating the piperidine moiety, have demonstrated notable antifungal properties against a range of fungal pathogens. The piperidine scaffold is a key pharmacophore that has been utilized in the development of various antifungal agents. researchgate.netresearchgate.net

Research into piperidine-based derivatives has revealed several mechanisms through which they exert their antifungal effects. One significant mode of action involves the disruption of the fungal plasma membrane, leading to increased permeability and subsequent cell death. nih.gov Furthermore, certain piperidine derivatives have been shown to induce apoptosis, a form of programmed cell death, in fungal cells. This is often accompanied by cell cycle arrest, typically in the S-phase, which prevents fungal proliferation. nih.gov

Another identified mechanism is the inhibition of crucial fungal enzymes. For instance, some piperidine-4-carbohydrazide (B1297472) derivatives have exhibited potent inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain. acs.org Molecular docking studies have suggested that these compounds can fit into the active site of SDH, forming stable interactions with key amino acid residues. acs.org

The fungicidal or fungistatic nature of these compounds is often concentration-dependent. At minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC), piperidine derivatives have shown the ability to effectively kill fungal cells, as confirmed by cell viability assays. nih.gov

Table 1: Antifungal Activity of Selected Piperidine Analogues

| Compound Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Proposed Mode of Action |

|---|---|---|---|---|

| Piperidine based 1,2,3-triazolylacetamide derivatives (pta1, pta2, pta3) | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | Plasma membrane disruption, apoptosis induction, S-phase cell cycle arrest nih.gov |

| Piperidine-4-carbohydrazide derivative (A13) | Rhizoctonia solani | 0.83 | - | Succinate dehydrogenase (SDH) inhibition acs.org |

| Piperidine-4-carbohydrazide derivative (A13) | Verticillium dahliae | 1.12 | - | Succinate dehydrogenase (SDH) inhibition acs.org |

Note: The data presented is for analogues of this compound and not the specific compound itself.

Structure-Activity Relationships Governing Antimicrobial Potency and Spectrum

The antimicrobial potency and spectrum of this compound analogues are significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies have identified key features that are crucial for their biological activity.

The nature of substituents on the piperidine ring and other parts of the molecule plays a critical role. For instance, in a series of piperidinylpyrrolopyridine derivatives, the nature of the acid chain attached to the piperidine was found to be a key determinant of the duration of action. researchgate.net Similarly, for certain arylpiperazine derivatives, substitution at the ortho and meta positions of the phenyl ring was shown to influence selectivity for different receptors, which can be analogous to antimicrobial targets. nih.gov

In the context of antifungal activity, the presence of specific functional groups can enhance potency. For example, the introduction of a phenyl-sulfonamide group was found to be essential for the xanthine (B1682287) oxidase inhibitory activity of thiazolidine-2-thione derivatives, a related class of sulfur-containing heterocycles. plos.org The addition of a thiosemicarbazone moiety to piperidin-4-ones significantly enhanced their antifungal activity compared to the parent piperidone. biomedpharmajournal.org

Antioxidant Properties and Free Radical Scavenging Mechanisms

Analogues containing the thioamide group and the piperidine nucleus have been investigated for their antioxidant properties. The presence of sulfur and nitrogen atoms in the molecular structure contributes to their ability to neutralize free radicals and mitigate oxidative stress. mdpi.commdpi.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Nitric Oxide, Superoxide (B77818) Anion)

The free radical scavenging potential of these analogues is commonly evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov The ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. nih.gov

Studies on various piperidine derivatives have demonstrated significant scavenging activity. For example, certain novel piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml in a DPPH assay. researchgate.net The scavenging activity is typically dose-dependent. researchgate.net The mechanism of scavenging can involve hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.govmdpi.com The dominant mechanism can be influenced by the solvent and the specific structure of the antioxidant molecule. nih.gov

Some piperidine derivatives have also been shown to scavenge superoxide radicals. nih.gov

Table 2: Free Radical Scavenging Activity of Selected Analogues

| Compound Type | Assay | Activity |

|---|---|---|

| Hydrazinyl thiazolyl coumarin (B35378) derivatives | DPPH | Some compounds showed better antioxidant capacity than Vitamin C. researchgate.net |

| Hydrazinyl thiazolyl coumarin derivatives | ABTS | All tested compounds were more active than Vitamin C. researchgate.net |

| 1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) | ABTS | IC50 of 14.1 μM, higher than Trolox. researchgate.netstudiamsu.md |

Note: The data presented is for analogues of this compound and not the specific compound itself.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). phcog.com This reduction is observed as a color change and is indicative of the electron-donating capacity of the compound.

Sulfur-containing compounds, which are structurally related to this compound, have shown significant ferric-ion-reducing activity. mdpi.com For instance, certain sulfur-containing analogues of potassium phenosan demonstrated a reducing capacity comparable to that of ascorbic acid. mdpi.com This suggests that the thione group could contribute to the reducing power of the molecule. The assay is typically conducted at a low pH to maintain iron solubility. mdpi.com

Metal Ion Chelating Capacity Studies

The ability of a compound to chelate metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. mdpi.com By binding to these metal ions, chelating agents can prevent them from participating in these damaging reactions. mdpi.comresearchgate.net

The metal chelating activity can be assessed by measuring the interference of the compound with the formation of a colored complex between the metal ion and a specific reagent, such as ferrozine (B1204870) for Fe²⁺. mdpi.com The presence of heteroatoms like sulfur and nitrogen with lone pairs of electrons in the structure of this compound analogues suggests a potential for metal chelation. Studies on other heterocyclic compounds have shown that moieties like the catechol group are effective metal ion chelators. nih.gov Synthetic pentapeptides have also been designed to chelate Fe(III) and inhibit its redox activity. rsc.org

Inhibition of Oxidative Lipid Peroxidation

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids in cell membranes, resulting in cell damage. Antioxidants can inhibit this process by scavenging lipid peroxy radicals (ROO•) and breaking the chain reaction. nih.gov

The inhibitory effect on lipid peroxidation can be measured by various methods, including the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde, a major product of lipid peroxidation. mdpi.com Compounds containing sulfur and nitrogen have been shown to be effective inhibitors of lipid peroxidation. mdpi.comnih.gov For example, a tetranitrosyl iron complex with penicillamine (B1679230) ligands, a sulfur-containing compound, effectively inhibited spontaneous lipid peroxidation. mdpi.com The mechanism of inhibition often involves the scavenging of various reactive oxygen species that initiate and propagate lipid peroxidation. mdpi.com

The biological activities of compounds containing a piperidine scaffold are diverse and have been the subject of extensive research. The piperidine ring, a saturated heterocycle, serves as a crucial pharmacophore in numerous synthetic molecules, granting favorable physicochemical properties and enabling specific interactions with various biological targets. Structure-activity relationship (SAR) studies on piperidine and piperazine derivatives have been instrumental in the development of potent and selective ligands for a range of receptors. nih.govresearchgate.net Modifications to the piperidine ring itself, or to the substituents attached to it, can dramatically alter a compound's affinity, efficacy, and selectivity for its molecular targets. nih.govnih.gov

Sigma Receptor (σ1R, σ2R) Affinity and Agonism/Antagonism

Sigma receptors (σR), comprising σ1R and σ2R subtypes, are unique intracellular chaperone proteins implicated in a wide array of cellular functions and pathological conditions, including neurodegenerative diseases, pain, and cancer. nih.govnih.govrsc.org Consequently, they are attractive therapeutic targets. nih.gov Piperidine-containing structures are a common feature in high-affinity sigma receptor ligands.

Research into phenoxyalkylpiperidines has revealed potent σ1R ligands with affinities in the subnanomolar range. uniba.it SAR studies demonstrated that a 4-methyl substituent on the piperidine ring was optimal for interaction with the σ1 subtype. uniba.it For instance, both 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (Ki = 0.34–1.18 nM) and its 4-methoxyphenoxy counterpart (Ki = 0.89–1.49 nM) displayed very high affinity for the σ1 receptor. uniba.it Generally, these phenoxyalkylpiperidines showed moderate to low affinity for the σ2R, making them selective σ1R ligands. uniba.it Increasing the steric bulk around the piperidine nitrogen tended to decrease affinity, highlighting a sensitive structural requirement for receptor binding. uniba.it

Further studies on piperidine and piperazine-based derivatives have expanded this understanding. Replacing a piperazine ring with an N-methyl piperidine scaffold in certain chemical series yielded derivatives with strong to moderate affinity for σ1R (Ki values from 0.54 to 108 nM) and varying selectivity over σ2R. unict.it A benzyl (B1604629) derivative featuring the N-methyl piperidine scaffold demonstrated sub-nanomolar affinity for σ1R and was highly selective over the σ2R subtype. unict.it The agonist or antagonist profile of these ligands can be predicted using methods such as competition binding assays with allosteric modulators like phenytoin, which tends to increase the binding affinity of agonists but not antagonists. rsc.org Functional studies confirmed that the analgesic effects of some high-affinity piperidine derivatives are mediated by σ1R antagonism. unict.it

| Compound Analogue | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34–1.18 | 52.3-809 | Agonist | uniba.it |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89–1.49 | 52.3-809 | Agonist | uniba.it |

| N-Methyl piperidine with benzyl substituent (12a) | 0.54 | >1000 | Antagonist | unict.it |

| N-Methyl piperidine with phenylethyl substituent (12c) | 5.1 | >1000 | Antagonist | unict.it |

Cannabinoid Receptor (CB1) Inverse Agonism and Selectivity

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor highly expressed in the central nervous system and peripheral organs, is a key component of the endocannabinoid system. nih.gov Modulation of CB1 signaling is a validated approach for treating various disorders. While CB1 agonists are known to increase appetite, inverse agonists, which inhibit the receptor's basal activity, have been investigated for their potential to suppress food intake. nih.govmdpi.com

Several potent and selective CB1 inverse agonists incorporate a piperidine ring in their structure. Otenabant, a notable example, was developed as an anti-obesity agent. nih.gov SAR studies on related 6-(Piperidin-1-yl)-8,9-diphenyl purines have explored how functionalizing the piperidine linker affects receptor interaction. nih.gov Connecting various alkyl, aryl, or heteroaryl groups to the piperidine via an amine, amide, or other connectors allowed for tuning of the compound's properties. nih.gov For instance, attaching an unsubstituted phenyl amine to the piperidine linker resulted in a compound that was a highly potent and selective hCB1 inverse agonist. nih.gov Such modifications aim to optimize potency while limiting brain penetration to avoid centrally-mediated adverse effects. nih.govmdpi.com

Inverse agonists like rimonabant (B1662492) and AM251 bind with high affinity to CB1 receptors and inhibit basal signal transduction, such as by increasing cAMP production. nih.gov In contrast, neutral antagonists block agonist binding without affecting the receptor's basal activity. realmofcaring.org Some non-psychoactive cannabinoids, like cannabidiol, can also act as high-potency antagonists or inverse agonists at CB1 and CB2 receptors. realmofcaring.org Studies on tetrahydrocannabivarin (B162180) (THCV) isomers have shown they can act as CB1 antagonists, with potency that can be dependent on the specific agonist being blocked, a phenomenon known as "ligand-dependent" antagonism. mdpi.com

| Compound Analogue Class | Target | Functional Activity | Key Structural Feature | Reference |

|---|---|---|---|---|

| 6-(Piperidin-1-yl)-8,9-diphenyl purines | CB1 Receptor | Inverse Agonist | Functionalized piperidine linker | nih.gov |

| Rimonabant | CB1 Receptor | Inverse Agonist | Piperidine ring | nih.gov |

| AM251 | CB1 Receptor | Inverse Agonist | Piperidine derivative | nih.gov |

| Δ9-THCV | CB1 Receptor | Antagonist | Varinolic cannabinoid structure | mdpi.com |

Dopamine (B1211576) Receptor (D2, D3) Agonism and Receptor Selectivity

Dopamine D2-like receptors (D2, D3, D4) are well-established targets for the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov Agonists at these receptors can compensate for dopamine deficits, while antagonists or partial agonists are used as antipsychotics. nih.govnih.gov The piperidine or structurally related piperazine ring is a common scaffold in many D2/D3 receptor ligands.

SAR studies on a series of N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, which incorporate a piperazine linker to an indole (B1671886) moiety, have led to the development of highly potent D2/D3 agonists. nih.gov One lead compound from this series exhibited very high affinity (Ki: D2 = 16.4 nM, D3 = 1.15 nM) and full agonist activity at both receptors (EC50: D2 = 3.23 nM, D3 = 1.41 nM). nih.gov The same research program also identified a partial agonist, demonstrating that subtle structural modifications can fine-tune functional efficacy. nih.gov This particular partial agonist showed an Emax of 27% at the D2 receptor. nih.gov These findings underscore the potential to develop compounds with specific agonist profiles for therapeutic benefit in conditions like Parkinson's disease. nih.gov

Other research has focused on 3,4-dihydroquinolin-2(1H)-one derivatives related to the D2 partial agonist aripiprazole. nih.gov A pilot study of new derivatives identified compounds with significant D2 receptor affinity and a low cytotoxic profile, indicating their potential as modulators of the dopaminergic system. nih.gov

| Compound Analogue | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D2 Functional Activity (EC50, nM (Emax)) | D3 Functional Activity (EC50, nM (Emax)) | Reference |

|---|---|---|---|---|---|

| (-)-21a | 16.4 | 1.15 | 3.23 (Full Agonist) | 1.41 (Full Agonist) | nih.gov |

| (-)-34 | N/A | N/A | 21.6 (27%) | 10.9 (Partial Agonist) | nih.gov |

| 5e (Aripiprazole derivative) | Reported high D2R affinity | nih.gov |

Investigation of Other Mechanistic Biological Activities

Beyond direct receptor modulation, piperidine-containing compounds can influence cellular processes through other mechanisms, such as interacting with intracellular signaling pathways and inducing programmed cell death.

Modulation of Specific Intracellular Signaling Pathways (e.g., Nrf2 activation)

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. nih.gov Under basal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. nih.gov Upon exposure to oxidative stress or electrophilic small molecules, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. nih.govnih.gov

Research has identified small molecule activators of this pathway. nih.gov For example, a compound referred to as Cpd16 was shown to dose-dependently activate the Nrf2 signaling cascade in osteoblasts. nih.gov This activation was demonstrated by increased activity of an ARE (antioxidant response element) luciferase reporter and enhanced NQO1 enzyme activity. nih.gov Mechanistically, it is proposed that Cpd16 may function by inducing the alkylation of a specific cysteine residue (Cys151) on Keap1, which disrupts the Keap1-Nrf2 interaction and stabilizes Nrf2. nih.gov This was supported by findings that mutating this cysteine residue abolished the Nrf2 activation by the compound. nih.gov Pre-treatment with Cpd16 significantly protected osteoblasts from hydrogen peroxide-induced oxidative injury, reactive oxygen species (ROS) production, and mitochondrial depolarization. nih.gov

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The induction of apoptosis is a key mechanism of action for many anticancer drugs. nih.gov Novel piperidone compounds, which feature a piperidine ring within a larger structure, have been shown to possess potent cytotoxic properties against various human cancer cell lines. nih.gov

Studies on two such piperidones, 2608 and 2610, revealed that they induce cell death via the intrinsic apoptotic pathway. nih.gov Treatment of lymphoma and colon cancer cells with these compounds led to several hallmark events of apoptosis:

Accumulation of Reactive Oxygen Species (ROS): The compounds caused a buildup of ROS, which can trigger cellular damage and initiate apoptotic signaling. nih.gov

Mitochondrial Depolarization: A significant depolarization of the mitochondrial membrane was observed, a key step that leads to the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov

Caspase Activation: The compounds activated caspase-3 and caspase-7, which are executioner caspases responsible for cleaving cellular substrates and carrying out the final stages of apoptosis. nih.gov

DNA Fragmentation: An increase in the sub-G0/G1 cell population, indicative of DNA fragmentation, was also confirmed. nih.gov

Furthermore, these piperidones were found to act as proteasome inhibitors, leading to an increase in poly-ubiquitinated proteins. nih.gov This dual mechanism of apoptosis induction and proteasome inhibition makes such compounds promising candidates for further development as anticancer agents. nih.gov

Advanced Analytical Methodologies for 1 Piperidin 1 Ylheptane 1 Thione Research

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture for subsequent identification and quantification. For a compound like 1-Piperidin-1-ylheptane-1-thione, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical but distinct roles.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for both quantifying the compound and assessing its purity. A typical HPLC method would involve a stationary phase, a mobile phase, and a detector.

Given the structure of this compound, which possesses both a nonpolar heptyl chain and a polar thioamide group, reverse-phase HPLC would likely be the most effective approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical HPLC method for the analysis of this compound could involve a gradient elution. This would start with a higher proportion of a polar solvent (e.g., water) and gradually increase the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This gradient would ensure that any potential impurities, which may have different polarities, are well-separated from the main compound peak.

Detection is a critical component of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for this compound, as the thioamide functional group is expected to have a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) would need to be determined experimentally but could be predicted to be in the range of 250-300 nm.

For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations. The peak area of this compound from an unknown sample can then be compared to this curve to determine its concentration. The purity of the compound is assessed by the presence of other peaks in the chromatogram; a pure sample would ideally show a single, sharp peak.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 275 nm (Hypothetical λmax) |

| Retention Time | ~8.5 minutes (Hypothetical) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions and for rapid screening of multiple samples. In the context of synthesizing this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A TLC analysis would involve spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.

For this compound, a suitable eluent might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents would be optimized to achieve good separation between the starting materials, the product, and any byproducts.

After the solvent front has reached the top of the plate, the plate is removed and dried. The separated spots can be visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for each spot and used for identification purposes.

Hypothetical TLC Data for a Synthesis Reaction of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |

| Heptanoyl Chloride (Starting Material) | 0.85 | UV active / Stains with KMnO4 |

| Piperidine (B6355638) (Starting Material) | 0.10 (streaking) | Stains with Ninhydrin |

| This compound | 0.65 | UV active / Stains with KMnO4 |

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This is a fundamental method for confirming the empirical formula of a newly synthesized compound like this compound and is a critical component of its characterization.

The process involves combusting a small, precisely weighed sample of the pure compound in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured. The amount of sulfur is typically determined by other methods, such as converting it to sulfur dioxide. From the masses of these combustion products, the percentage composition of each element in the original sample can be calculated.

For this compound, with a chemical formula of C12H23NS, the theoretical elemental composition can be calculated based on its molecular weight. The experimentally determined values from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity.

Theoretical vs. Hypothetical Experimental Elemental Analysis for C12H23NS

| Element | Theoretical % | Hypothetical Experimental % |

| Carbon (C) | 67.55% | 67.51% |

| Hydrogen (H) | 10.86% | 10.90% |

| Nitrogen (N) | 6.56% | 6.52% |

| Sulfur (S) | 15.03% | 14.98% |

Spectroscopic Quantification Methods for Compound Determination

Spectroscopic methods are widely used for both qualitative and quantitative analysis of chemical compounds. For this compound, UV-Visible (UV-Vis) spectroscopy would be a primary method for quantification.

As mentioned in the HPLC section, the thioamide functional group in this compound contains a chromophore that absorbs light in the UV-Vis region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To quantify this compound using UV-Vis spectroscopy, a calibration curve would first be prepared. This involves measuring the absorbance of several solutions of the pure compound at known concentrations at its wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is the molar absorptivity coefficient (ε).

Once the calibration curve is established, the concentration of this compound in a sample of unknown concentration can be determined by measuring its absorbance and using the equation of the line from the calibration curve. This method is relatively simple, rapid, and non-destructive.

Hypothetical UV-Vis Spectroscopy Calibration Data for this compound

| Concentration (mol/L) | Absorbance at 275 nm (AU) |

| 1.0 x 10^-5 | 0.12 |

| 2.5 x 10^-5 | 0.30 |

| 5.0 x 10^-5 | 0.60 |

| 7.5 x 10^-5 | 0.90 |

| 1.0 x 10^-4 | 1.20 |

From this hypothetical data, a Beer-Lambert plot would be generated, and the molar absorptivity could be calculated, allowing for the quantification of future samples.

Emerging Research Directions and Potential Academic Applications of 1 Piperidin 1 Ylheptane 1 Thione Scaffolds

Development of Novel Chemical Probes for Biological Research

The intrinsic properties of the thioamide group make it a valuable component in the design of chemical probes for studying biological systems. The substitution of an amide's carbonyl oxygen with a larger, more polarizable sulfur atom leads to significant changes in electronic and steric properties. researchgate.netnih.gov These alterations can be harnessed to create probes that offer unique advantages in biological research.

Thioamide-containing peptides have been successfully employed as spectroscopic probes to investigate protein structure, folding, and dynamics. nih.govacs.org The thioamide bond exhibits distinct spectroscopic signatures, including a red-shifted UV absorption maximum (around 265 nm) compared to a standard amide bond (around 220 nm) and a characteristic IR stretching frequency. nih.gov This allows for selective observation of the thioamide-labeled portion of a peptide or protein without interference from the more abundant amide bonds.

Furthermore, thioamides can act as fluorescence quenchers. acs.org This property can be utilized in Förster Resonance Energy Transfer (FRET) based assays to monitor conformational changes in real-time. For a molecule like 1-Piperidin-1-ylheptane-1-thione, the piperidine (B6355638) and heptyl groups could be further functionalized with fluorophores or other reporter groups, creating sophisticated probes for studying protein-protein interactions or enzyme activity. The lipophilic heptyl chain could also facilitate membrane insertion or interaction with hydrophobic pockets in proteins.

Table 1: Spectroscopic Properties of Amide vs. Thioamide Bonds

| Property | Amide (C=O) | Thioamide (C=S) | Significance for Chemical Probes |

| UV Absorption Maximum | ~220 nm | ~265 nm | Allows for selective spectroscopic observation. nih.gov |

| IR Stretching Frequency | ~1660 cm⁻¹ | ~1120 cm⁻¹ | Provides a distinct vibrational signature. nih.gov |

| Fluorescence | Generally non-quenching | Can act as a quencher | Useful for FRET-based conformational studies. acs.org |

| Reactivity | Less reactive | More reactive with electrophiles and nucleophiles | Potential for covalent labeling of biomolecules. nih.gov |

Exploration in Materials Science and Polymer Chemistry as Synthetic Building Blocks

The reactivity and structural features of N-thioacylpiperidines, including this compound, position them as versatile building blocks in materials science and polymer chemistry. The thioamide functionality can be incorporated into polymer backbones to introduce specific properties. For instance, research has demonstrated the synthesis of poly(thioacrylate)s, highlighting the ability of thioamide-related structures to undergo controlled radical polymerization.

Moreover, thioamides have been utilized in the synthesis of polymers containing thioethers in their backbone. chemrxiv.org These thioether linkages can be designed to be cleavable under specific conditions, leading to the development of degradable polymers. The long heptyl chain of this compound could impart flexibility and hydrophobicity to such polymers, making them potentially suitable for applications in drug delivery or as specialized coatings.

The synthesis of polythioamides has also been reported, yielding amorphous polymers with good thermal stability. researchgate.net The incorporation of the piperidine moiety could further influence the physical properties of the resulting polymers, such as their solubility and mechanical strength. nih.gov

Implementation of Green Chemistry Principles in Synthesis and Derivatization

The synthesis of thioamides, traditionally achieved through methods like the Willgerodt-Kindler reaction, often involves harsh conditions and the use of hazardous reagents. chemrxiv.orgsynarchive.comorganic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net However, there is a growing emphasis on developing more environmentally friendly synthetic routes in line with the principles of green chemistry.

Recent advancements have focused on the use of greener solvents and catalyst systems for thioamide synthesis. rsc.orgrsc.orgresearchgate.net One promising approach involves the use of deep eutectic solvents (DESs) as both the reaction medium and catalyst. rsc.orgrsc.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, significantly reducing the environmental impact of the synthesis. For a compound like this compound, a green synthesis could involve the one-pot reaction of heptanal, piperidine, and elemental sulfur in a DES. rsc.org

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the Kindler thioamide synthesis. organic-chemistry.org This method can dramatically reduce reaction times and improve yields compared to conventional heating. The development of such protocols for the synthesis of this compound and its derivatives would be a significant step towards more sustainable chemical manufacturing.

Table 2: Comparison of Synthetic Methods for Thioamides

| Method | Conditions | Advantages | Disadvantages | Green Chemistry Relevance |

| Classical Willgerodt-Kindler | High temperature, organic solvents | Versatile for various substrates | Harsh conditions, hazardous reagents, long reaction times | Low |

| Microwave-Assisted Kindler | Microwave irradiation, shorter reaction times | Faster, often higher yields | Requires specialized equipment | Moderate to High organic-chemistry.org |

| Deep Eutectic Solvent (DES) Mediated | Mild temperature, recyclable solvent/catalyst | Environmentally benign, reduced waste | May have substrate limitations | High rsc.orgrsc.orgresearchgate.net |

| Water-Mediated Synthesis | Room temperature, water as solvent | No input energy, no catalyst, scalable | Substrate scope may be limited | High organic-chemistry.orgorganic-chemistry.org |

Chelation Studies with Transition Metal Ions in Coordination Chemistry

The thioamide group is an excellent ligand for transition metal ions due to the presence of both a "soft" sulfur donor and a "hard" nitrogen donor atom. researchgate.netscispace.comnih.govucj.org.ua This allows for versatile coordination behavior, including monodentate, bidentate, and bridging modes. researchgate.net The coordination chemistry of thioamide-containing ligands is a rich field of study with potential applications in catalysis, sensing, and the development of novel materials. researchgate.netscispace.com

Complexes of thioamides with transition metals such as iron, cobalt, nickel, copper, and zinc have been synthesized and characterized. researchgate.net The formation of these complexes can lead to significant changes in the electronic and structural properties of the thioamide ligand. The coordination can influence the geometry around the metal center, leading to various structures such as octahedral, square-planar, or tetrahedral complexes. researchgate.net

In the context of this compound, the thioamide group would be the primary site for metal chelation. The piperidine nitrogen could also potentially participate in coordination, especially in the formation of polynuclear complexes. mdpi.com The long heptyl chain, while not directly involved in coordination, could influence the solubility and stability of the resulting metal complexes in different solvent systems. The study of the chelation of this compound with various transition metal ions could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties. For instance, some thioamide-metal complexes have shown potential as antibacterial agents. scispace.comresearchgate.net

Table 3: Potential Coordination Modes of Thioamide Ligands

| Coordination Mode | Description | Potential Application |

| Monodentate (S-coordination) | The sulfur atom coordinates to the metal center. | Catalysis, basic building block for larger structures. researchgate.net |

| Bidentate (N,S-chelation) | Both the nitrogen and sulfur atoms of the thioamide group coordinate to the same metal center, forming a chelate ring. | Stabilizing metal complexes, sensing applications. nih.gov |

| Bridging | The thioamide ligand links two or more metal centers. | Formation of polynuclear complexes and coordination polymers. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.